This compound is synthesized from various precursors in laboratory settings and has been documented in chemical databases such as PubChem and BenchChem. Its classification falls under heterocyclic compounds due to the presence of nitrogen-containing rings, specifically triazole and pyridazine.
The synthesis of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol typically involves cyclization reactions starting from suitable precursors. One established method includes the reaction of 6-methyl-1,2,4-triazolo[4,3-b]pyridazin-8-one with ammonia or an amine source to introduce the hydroxyl group at the 8-position.
The molecular structure of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol features a fused ring system comprising both triazole and pyridazine moieties.
InChI=1S/C6H6N4O/c1-4-2-5(11)6-8-7-3-10(6)9-4/h2-3,9H,1H3
CC1=CC(=O)C2=NN=CN2N1
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol can undergo various chemical reactions:
The mechanism of action for 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol primarily involves its interaction with various enzymes and proteins:
This compound has been shown to modulate enzyme activity by binding to active sites or allosteric sites on target proteins. It may act as an inhibitor or activator in metabolic pathways.
Research indicates that this compound influences cell signaling pathways and gene expression profiles, potentially leading to altered cellular responses and metabolic flux.
The physical and chemical properties of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol are crucial for its applications:
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol has several significant scientific applications:
It serves as a scaffold for developing new drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
The compound is utilized in studies investigating its interactions with biological targets such as enzymes and receptors.
Potential uses in materials science due to its ability to act as a ligand for transition metals have been noted.
The chemical identity of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol is unambiguously defined by its systematic nomenclature, structural representations, and registry identifiers. According to International Union of Pure and Applied Chemistry (IUPAC) conventions, the parent compound is designated as 6-methyl-5H-[1,2,4]triazolo[4,3-b]pyridazin-8-one, reflecting the ketone tautomer of the hydroxyl form, which predominates in solid and solution states [9]. This nomenclature precisely describes the fused bicyclic system where the triazole ring (positions 1-2-4) shares a bond (b-fusion) with the pyridazine ring, with the methyl substituent at position 6 and the carbonyl (or hydroxyl) functionality at position 8.
Table 1: Nomenclature and Identifiers for 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol
Identifier Type | Value |
---|---|
Systematic IUPAC Name | 6-methyl-5H-[1,2,4]triazolo[4,3-b]pyridazin-8-one |
CAS Registry Number | 18591-70-3 |
Molecular Formula | C₆H₆N₄O |
Canonical SMILES | CC1=CC(=O)C2=NN=CN2N1 |
InChI Key | VVQUAWREPHCLDH-UHFFFAOYSA-N |
Other Common Names | EVT-369533; BUTTPARK 121\04-64; 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol |
Alternative naming conventions include 6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol, frequently used in commercial and research contexts [5] [8]. The compound's structural identity is further confirmed through spectroscopic and crystallographic data, with its molecular weight established at 150.14 grams per mole [9]. Key identifiers include the CAS number 18591-70-3, universally recognized across chemical databases and supplier catalogs, and the MDL number MFCD00126702, facilitating precise tracking in chemical inventories [5] [8]. The canonical SMILES string (CC1=CC(=O)C2=NN=CN2N1) and the standard InChI key (VVQUAWREPHCLDH-UHFFFAOYSA-N) provide machine-readable representations essential for computational chemistry studies and database searches [8] [9].
The physicochemical profile of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol is defined by its distinctive molecular structure, which significantly influences its behavior in chemical and biological systems. The compound exists predominantly in its keto tautomeric form (6-methyl-5H-[1,2,4]triazolo[4,3-b]pyridazin-8-one) rather than the enol form, as evidenced by crystallographic and spectroscopic analyses [9]. This tautomerism arises from intramolecular hydrogen bonding and confers enhanced stability to the molecule.
Table 2: Experimental and Computational Physicochemical Properties
Property | Value | Measurement Context |
---|---|---|
Melting Point | 304–306°C | Experimental observation under standard atmospheric pressure [5] |
Molecular Weight | 150.14 g/mol | Calculated from atomic masses |
Hydrogen Bond Donor Count | 1 (NH group in tautomeric form) | Computational prediction [9] |
Hydrogen Bond Acceptor Count | 4 (N and O atoms) | Computational prediction [9] |
Topological Polar Surface Area (TPSA) | 59.8 Ų | Computational analysis |
XLogP | 0.2 | Computed measure of lipophilicity [9] |
Solubility Profile | Low water solubility; soluble in polar aprotic solvents (DMF, DMSO) | Empirical observations |
The compound exhibits a high melting point ranging from 304 to 306 degrees Celsius, indicative of strong intermolecular forces and crystalline stability [5]. This thermal stability is attributed to the extensive hydrogen bonding network facilitated by the carbonyl group and the triazole nitrogen atoms within the crystal lattice. Computationally derived properties reveal a topological polar surface area of 59.8 square Ångströms, classifying it as a moderately polar molecule with implications for membrane permeability . Its lipophilicity, expressed as XLogP ≈ 0.2, suggests balanced hydrophilicity-lipophilicity characteristics, potentially favorable for biological applications [9].
Spectroscopic signatures include characteristic infrared absorption bands between 1650–1680 cm⁻¹ for the carbonyl stretch and 3100–3200 cm⁻¹ for the N-H stretch in the keto tautomer . Nuclear magnetic resonance spectroscopy shows distinct proton environments: the methyl group appears as a singlet near 2.4 ppm, while the pyridazine ring protons resonate as distinct signals between 6.8–7.5 ppm in deuterated dimethyl sulfoxide . The molecular structure features a nearly planar bicyclic system with minor deviations at the methyl substituent, optimizing π-orbital overlap and facilitating stacking interactions in the solid state [9].
The historical trajectory of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol is intertwined with broader investigations into fused heterocyclic systems during the mid-to-late 20th century. The compound was first synthesized and characterized in 1971, with its initial preparation documented in chemical literature through cyclocondensation reactions involving 3-amino-6-methylpyridazine and formic acid or equivalent carbonyl sources . This synthetic approach exploited the nucleophilic character of the aminopyridazine to form the triazole ring under dehydrating conditions, establishing the foundational route for accessing this heterocyclic scaffold. Early research focused primarily on exploring novel ring systems rather than targeted biological applications, reflecting the era's emphasis on synthetic methodology development in heterocyclic chemistry.
The compound gained significant research attention in subsequent decades as the biological relevance of triazolopyridazines became increasingly apparent. The evolution of its applications reflects shifting paradigms in medicinal chemistry:
Initial Exploration (1970s-1990s): Early studies focused on exploiting the compound as a versatile synthetic precursor for more complex molecules. Researchers functionalized the hydroxyl group through nucleophilic substitution and electrophilic reactions, yielding derivatives such as (6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) 4-methylbenzenesulfonate, which served as intermediates for further chemical diversification [2]. This period established the compound's reactivity profile and set the stage for structure-activity relationship studies.
Pharmaceutical Emergence (2000s-Present): The 21st century witnessed a strategic shift toward investigating the compound's direct biological potential and utility as a pharmacophore. Research demonstrated its capacity to serve as a ligand for transition metals and a scaffold for enzyme inhibitors [9]. This transition culminated in its prominent role in contemporary targeted drug discovery, particularly in developing kinase inhibitors. A landmark 2024 study documented its incorporation into novel triazolo[4,3-b]pyridazine derivatives designed as dual c-Met/Pim-1 kinase inhibitors with potent antitumor activity [7]. Compound 4g from this series, derived structurally from the core 6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol motif, demonstrated significant inhibition of both kinases (c-Met IC₅₀ = 0.163 ± 0.01 μM; Pim-1 IC₅₀ = 0.283 ± 0.01 μM) and induced apoptosis in breast cancer cell lines [7].
The historical progression of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol illustrates a transformation from a synthetic curiosity to a privileged structure in medicinal chemistry. Its commercial availability from specialized suppliers like Evitachem (EVT-369533) and Butt Park Ltd. (BUTTPARK 121\04-64) further underscores its established importance in modern chemical research [5] [8]. The ongoing exploration of this scaffold highlights its enduring scientific value in addressing complex challenges in drug discovery, particularly in oncology and enzyme modulation.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7